molecular formula C11H6N4O5S B2810013 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 851095-26-6

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2810013
CAS No.: 851095-26-6
M. Wt: 306.25
InChI Key: LBUKJOBZESCKJM-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a sophisticated heterocyclic hybrid compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, integrating a 1,3,4-oxadiazole core linked to furan and 5-nitrothiophene moieties, is strategically designed to interact with a range of biological targets. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore recognized for its diverse biological activities, including antimicrobial and anticancer properties . This structure is frequently employed in the design of enzyme inhibitors, particularly kinase inhibitors, due to its ability to participate in key hydrogen bonding interactions within enzyme active sites. The incorporation of the electron-withdrawing nitro group on the thiophene ring is a critical feature that can enhance binding affinity and is often associated with compounds exhibiting potent antibacterial and antiparasitic activity . Consequently, this compound serves as a valuable chemical tool for researchers investigating new therapeutic agents against drug-resistant bacterial strains and neglected tropical diseases. Furthermore, its structural complexity makes it an excellent candidate for high-throughput screening campaigns aimed at identifying novel lead compounds for oncology and infectious disease targets, providing a versatile scaffold for subsequent structure-activity relationship (SAR) optimization studies.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O5S/c16-9(7-3-4-8(21-7)15(17)18)12-11-14-13-10(20-11)6-2-1-5-19-6/h1-5H,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUKJOBZESCKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

    Reduction: Formation of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-aminothiophene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide exhibits several biological activities:

Antimicrobial Properties:
Studies have shown that compounds containing furan and oxadiazole moieties possess significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

Anticancer Activity:
Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.

Enzyme Inhibition:
The nitro group may facilitate redox reactions that could inhibit specific enzymes associated with disease processes. This property is being explored for therapeutic interventions in diseases like cancer and bacterial infections.

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

Organic Electronics:
The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances its applicability in these technologies.

Polymer Chemistry:
Incorporating this compound into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials. Research is ongoing to assess its compatibility with various polymer systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Case Study 2: Anticancer Activity

In vitro experiments revealed that this compound significantly reduced the viability of human breast cancer cells (MCF7) by inducing apoptosis. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating cell death.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s biological and physicochemical properties can be contextualized by comparing it to structurally related molecules. Key analogs include:

Table 1: Structural Comparison of Nitrothiophene Carboxamide Derivatives

Compound Name Core Heterocycle Substituents Biological Activity Source
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (Target) 1,3,4-Oxadiazole Furan-2-yl, 5-nitrothiophene Presumed antifungal/antibacterial Hypothetical
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Cmpd 24) Thiazole 3,5-Difluorophenyl, 5-nitrothiophene Narrow-spectrum antibacterial
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Cmpd 7) Thiazole 5-Methyl-4-phenyl, 5-nitrothiophene Antibacterial (mechanism studied)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 1,3,4-Oxadiazole 4-Methoxyphenyl, 5-nitrothiophene Unknown (structural analog)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Furan-2-yl, sulfamoyl-benzamide Antifungal (vs. Candida spp.)

Key Findings :

The target compound’s oxadiazole-furan scaffold may favor antifungal activity, though this requires validation. The nitro group on thiophene enhances electron-withdrawing capacity, improving binding to microbial targets .

Substituent Effects :

  • Furan vs. Methoxyphenyl : Replacing the methoxyphenyl group in with furan (as in the target compound) could alter solubility and bioavailability. Furan’s lower steric hindrance may improve membrane penetration .
  • Sulfamoyl vs. Nitrothiophene : LMM11’s sulfamoyl-benzamide group confers antifungal activity, whereas nitrothiophene carboxamides (e.g., Compound 7) target bacterial pathways, highlighting functional group specificity .

Synthetic Accessibility :

  • Thiazole derivatives (e.g., Compound 7) are synthesized via HATU-mediated coupling with 75–85% yields , while oxadiazole analogs require cyclization of thiosemicarbazides, a more complex process .

Notes on Comparative Analysis

  • Structural Flexibility : The oxadiazole ring’s rigidity may limit conformational adaptability compared to thiazole derivatives, affecting target binding .
  • Nitro Group Stability : The 5-nitrothiophene moiety is prone to reduction under anaerobic conditions, which could influence in vivo efficacy .
  • Unresolved Questions : The exact mechanism of the target compound remains uncharacterized. Further studies should evaluate its activity against fungal biofilms and resistance profiles.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring, an oxadiazole moiety, and a nitro group, contributing to its reactivity and biological activity. The molecular formula is C11H8N4O4SC_{11}H_{8}N_{4}O_{4}S, with a molecular weight of 296.27 g/mol. Its structural complexity allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing furan and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 μg/mL
Compound BS. aureus30 μg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Activity Evaluation
A study assessed the effects of the compound on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 μg/mL.

Table 2: Anticancer Activity Results

Cell LineConcentration (μg/mL)Cell Viability (%)
HepG21065
HepG22045
MCF-71070
MCF-72050

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets such as enzymes involved in DNA replication or repair mechanisms. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that exert cytotoxic effects on cancer cells.

Q & A

Q. What are the key synthetic routes for synthesizing N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of thiosemicarbazide intermediates using dehydrating agents (e.g., POCl₃) .
  • Amide coupling : Reaction of 5-nitrothiophene-2-carboxylic acid with the oxadiazole-2-amine derivative using carbodiimides (e.g., DCC) .
  • Optimization strategies :
    • Vary solvent polarity (e.g., DMF vs. THF) to improve cyclization efficiency.
    • Adjust temperature (80–100°C) and catalyst loading to enhance yields (e.g., from 38% to ~50%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers expect?

  • ¹H/¹³C NMR :
    • Thiophene protons: δ 7.68–8.15 (d, J = 4–8 Hz).
    • Oxadiazole carbons: δ 154–165 ppm .
  • IR spectroscopy :
    • Strong absorption at ~1714 cm⁻¹ (C=O stretch) .
  • HRMS :
    • Exact mass confirmation (e.g., [M+1]+ = 335.0183) .

Q. What initial biological assays are recommended for evaluating therapeutic potential?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Enzyme inhibition :
    • Lipoxygenase (LOX) assays to assess anti-inflammatory potential .
    • α-Glucosidase inhibition for antidiabetic screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar oxadiazole derivatives?

  • Replicate assays with standardized protocols (e.g., fixed bacterial strains, consistent inoculum size) .
  • Control variables :
    • Purity verification via HPLC (≥95% purity recommended) .
    • Test cytotoxicity (e.g., MTT assay) to rule out false positives in bioactivity .

Q. What methodologies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

  • Systematic substitution :

    Position Modification Impact
    Furan ringReplace with thiopheneAlters electronic properties and solubility
    Nitro groupReduce to amineMay improve metabolic stability
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or bacterial enzymes .

Q. What computational approaches predict target interactions and pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Analyze binding stability with proteins (e.g., 100 ns simulations in GROMACS) .
  • ADMET prediction :
    • Metabolic stability : CYP450 isoform interaction profiling (e.g., using SwissADME) .
    • Blood-brain barrier permeability : LogP calculations (optimal range: 2–3.5) .

Q. How can researchers assess metabolic stability and reactive metabolite formation?

  • In vitro assays :
    • Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
    • Identify metabolites using high-resolution MS/MS (e.g., oxidation at the thiophene nitro group) .
  • Reactivity screening : Test for glutathione (GSH) adduct formation to detect electrophilic intermediates .

Data Contradiction Analysis

Q. How should conflicting results in enzyme inhibition studies be addressed?

  • Re-evaluate assay conditions :
    • Ensure consistent pH (e.g., 7.4 for LOX assays) and substrate concentration .
    • Use positive controls (e.g., quercetin for LOX inhibition) .
  • Cross-validate with orthogonal methods : Pair spectrophotometric assays with fluorometric or HPLC-based readouts .

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